
Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate . This is a bioactive nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of the compound can be confirmed using techniques like IR, 1H NMR, C, H, N analysis, and LCMS .Chemical Reactions Analysis
The compound may be used in the preparation of compounds with potent fungicidal activity: 1,2,3-thiadiazole bearing hydrazone derivatives; 2-(4′-methyl-1′,2′,3′-thiadiazol)-5-substituted-1,3,4-oxadiazole derivatives; 1,2,3-thiadiazole bearing 1,2,4-triazole derivatives .Physical And Chemical Properties Analysis
The compound has an empirical formula of C6H8N2O2S, a CAS Number of 18212-20-9, and a molecular weight of 172.20 . It has a refractive index of n20/D 1.5050 (lit.) and a density of 1.265 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, resulted in compounds screened for antimicrobial, antilipase, and antiurease activities. Some displayed moderate antimicrobial activity against test microorganisms, with two compounds exhibiting antiurease activity and four displaying antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Activity of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives
New derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole rings were synthesized and demonstrated antimicrobial properties against various bacteria and fungi, particularly against B. subtilis and fungi. Derivatives carrying a 1,3,4-thiadiazole ring generally showed higher antimicrobial activity (Önkol, Doğruer, Uzun, Adak, Özkan, & Şahin, 2008).
Benzofuran and Benzo[d]isothiazole Derivatives as Mycobacterium tuberculosis Inhibitors
A series of benzofuran and benzo[d]isothiazole derivatives were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis DNA GyrB. One compound, in particular, demonstrated promising inhibitory activity and was not cytotoxic in eukaryotic cells at relevant concentrations (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Synthesis and Evaluation of Carbazole Derivatives
Carbazole derivatives synthesized from ethyl choloroacetate and carbazole were evaluated for their antibacterial, antifungal, and anticancer activities. Some compounds showed significant activity against bacterial and fungal strains and were active against the Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).
Safety And Hazards
The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, which means it can cause eye irritation, skin irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-3-18-11(17)15-6-4-14(5-7-15)10(16)9-12-8(2)13-19-9/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAWWAWZXBGXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NC(=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

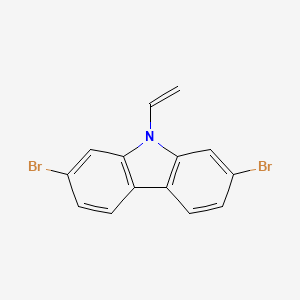
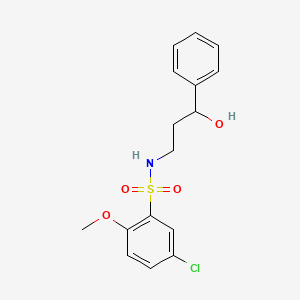
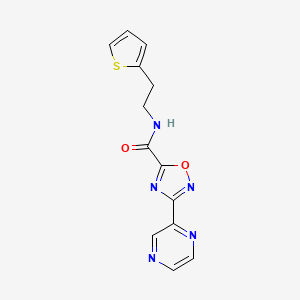
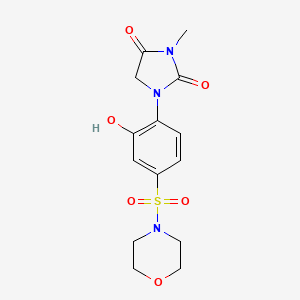
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2461616.png)
![methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine](/img/structure/B2461618.png)
![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2461623.png)
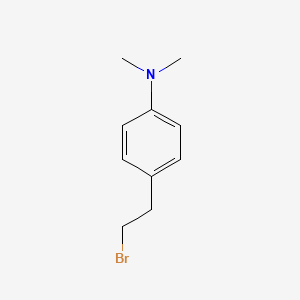
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2461627.png)
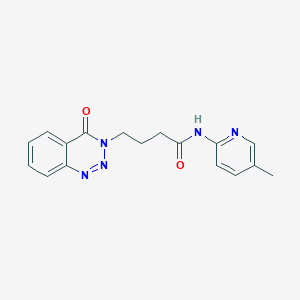
![Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2461629.png)
![4-Phenyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2461630.png)
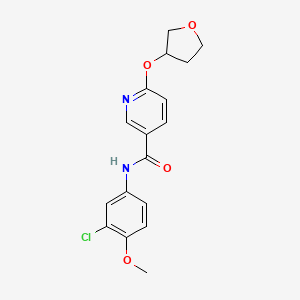
![methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2461632.png)